3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of fluorophenyl and methylsulfanyl groups attached to the triazolopyrimidine core
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5S/c19-14-7-5-12(6-8-14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHGIFONPYHXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 2-fluorobenzyl mercaptan in the presence of a base to form the intermediate compound. This intermediate is then cyclized with a triazole derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms back to the original compound.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and other reagents under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Regeneration of the original compound from oxidized forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its role as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the induction of apoptosis in cancer cells. Studies have shown that compounds with similar triazolopyrimidine structures exhibit promising anticancer activity by disrupting cell cycle progression .
Case Study: In Vitro Evaluation
In a study evaluating the anticancer potential of various triazolopyrimidine derivatives, it was found that modifications to the triazole ring significantly influenced cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer) cells. The compound's ability to induce apoptosis was linked to its interaction with CDK2, leading to cell cycle arrest and subsequent cell death.
Antimicrobial Properties
Research has also indicated potential antimicrobial properties of this compound. Compounds within the triazolopyrimidine class have been evaluated for their effectiveness against various bacterial strains. The presence of fluorine atoms is known to enhance the lipophilicity and membrane permeability of compounds, which may contribute to their antimicrobial efficacy .
Cellular Effects
In biological studies, this compound has been utilized to investigate its effects on cell cycle dynamics and apoptosis mechanisms. It has been shown to influence key regulatory proteins involved in these processes, thereby providing insights into the cellular response to pharmacological agents .
Synthesis of Derivatives
The compound serves as a valuable building block for synthesizing other heterocyclic compounds with potential pharmacological activities. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological properties. For instance, researchers have synthesized analogs by altering substituents on the triazole or pyrimidine rings to explore their pharmacological profiles .
Synthetic Routes
Common synthetic routes for producing this compound involve condensation reactions between fluorobenzyl derivatives and thiol-containing reagents under controlled conditions. This method not only yields the desired triazolopyrimidine but also allows for scalability in industrial applications .
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle regulatory proteins and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential as a CDK2 inhibitor.
Triazolothiadiazine: A compound with a triazole and thiadiazine ring system, known for its diverse pharmacological activities.
Uniqueness
3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of both fluorophenyl and methylsulfanyl groups, which contribute to its distinct chemical properties and biological activities. Its dual inhibition of CDK2 and induction of apoptosis in cancer cells make it a promising candidate for further research and development in medicinal chemistry .
Biological Activity
The compound 3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a triazolo-pyrimidine core with fluorinated phenyl groups and a sulfanyl substituent. Its molecular formula is , with a molecular weight of approximately 348.39 g/mol. The presence of fluorine atoms is significant as they can enhance biological activity through improved binding affinity to target proteins.
Biological Activity Overview
Triazolopyrimidine derivatives are known for their wide-ranging pharmacological effects, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains, including resistant strains like MRSA.
- Antitumor Activity : Several studies have indicated that triazolopyrimidines can induce apoptosis in cancer cells and inhibit cell proliferation.
- Antiviral Properties : Some derivatives have been identified as potential inhibitors of viral replication.
The mechanisms underlying the biological activities of triazolopyrimidine derivatives often involve:
- Enzyme Inhibition : Many compounds act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA Intercalation : Certain derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : Some compounds may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Studies :
- Antitumor Activity :
- Neuroprotective Effects :
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: How to characterize its structural integrity and purity?
Methodological Answer:
A combination of analytical techniques is required:
- X-ray crystallography resolves the 3D structure, confirming substituent positions and bond angles (e.g., C–S bond length: ~1.81 Å) .
- ¹H/¹³C NMR identifies fluorine-induced deshielding in aromatic protons (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) .
- HPLC with UV/HRMS ensures purity (>98%) and detects trace byproducts (e.g., sulfoxide derivatives from thioether oxidation) .
Advanced: How do fluorinated substituents influence its bioactivity and binding kinetics?
Methodological Answer:
The 4-fluoro and 2-fluoro groups enhance lipophilicity and modulate electronic effects, impacting target binding:
- Structure-activity relationship (SAR) studies : Replace fluorine with Cl/CH₃ to assess potency changes. Fluorine’s electronegativity increases hydrogen-bonding potential with enzymes like kinases .
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified targets (e.g., kinases) at varying pH and ionic strengths .
- Molecular docking : Compare docking scores (e.g., AutoDock Vina) of fluorinated vs. non-fluorinated analogs to predict binding modes .
Advanced: How to resolve discrepancies in reported enzymatic inhibition data?
Methodological Answer:
Contradictions may arise from assay conditions or impurity interference:
- Standardize assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4, 1 mM DTT) and enzyme batches (e.g., recombinant human kinases) .
- Control for impurities : Re-purify the compound via preparative HPLC and re-test activity .
- Validate with orthogonal methods : Compare IC₅₀ values from fluorescence-based assays with radiometric assays .
Advanced: What computational strategies predict its environmental fate and toxicity?
Methodological Answer:
While direct environmental data is limited, predictive models can be applied:
- Quantitative structure-activity relationship (QSAR) : Estimate biodegradation half-life using software like EPI Suite .
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aquatic enzymes to predict persistence .
- In vitro ecotoxicity : Test against Daphnia magna or algal cultures using OECD guidelines to extrapolate LC₅₀ values .
Basic: What are the best practices for storage and handling to ensure stability?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under argon to prevent thioether oxidation .
- Stability monitoring : Perform monthly HPLC checks for sulfoxide formation (>5% degradation warrants re-purification) .
Advanced: How to design a crystallography study to analyze its binding to a target protein?
Methodological Answer:
- Co-crystallization : Incubate the compound with the target protein (e.g., kinase) at a 2:1 molar ratio in 20 mM HEPES, pH 7.5 .
- Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) diffraction .
- Refinement : Apply PHENIX or REFMAC5 to model ligand density maps, validating with Rfree values <0.25 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
